molecular formula C18H17NO6 B2580673 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421508-31-7

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2580673
CAS No.: 1421508-31-7
M. Wt: 343.335
InChI Key: MNINOBCZBSQSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features two benzo[d][1,3]dioxole (methylenedioxyphenyl) moieties linked via a 3-hydroxypropyl chain and a carboxamide group. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with planar aromatic systems and polar functional groups.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c20-13(11-1-3-14-16(7-11)24-9-22-14)5-6-19-18(21)12-2-4-15-17(8-12)25-10-23-15/h1-4,7-8,13,20H,5-6,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNINOBCZBSQSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a carboxamide functional group. Its molecular formula is C17H15NO4C_{17}H_{15}NO_{4} with a molecular weight of 299.31 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant due to its association with various bioactive natural products.

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1). This interaction enhances root-related signaling responses in plants, influencing growth and development through the modulation of the auxin signaling pathway.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit anticancer properties . For instance, certain synthesized benzodioxole derivatives demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed that these compounds could inhibit tumor cell proliferation and affect the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

CompoundCell Line TestedIC50 (µM)Effect
IIcVarious Cancer26–65Cytotoxic
IIdHek293t>150Safe for normal cells

Antidiabetic Potential

Another area of interest is the antidiabetic activity of related benzodioxole derivatives. In a study involving streptozotocin-induced diabetic mice, specific compounds displayed potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. Compound IIc notably reduced blood glucose levels significantly compared to controls .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is well absorbed and distributed within biological systems. Its interaction with TIR1 indicates potential for systemic effects in plant models.

Study on Anticancer Activity

In a recent study focused on synthesized benzodioxole derivatives, researchers evaluated their effects on cancer cell lines. The findings highlighted varying degrees of cytotoxicity across different types of cancer cells, with some compounds showing promise as therapeutic agents against solid tumors .

Study on Antidiabetic Effects

Another investigation assessed the antidiabetic effects of benzodioxole derivatives in vivo. The results demonstrated that specific compounds could effectively lower blood glucose levels in diabetic models without significant toxicity to normal cells .

Comparison with Similar Compounds

N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)

  • Structure : Replaces the hydroxypropyl group with a phenyl ring.
  • Synthesis : Prepared via oxidative amination of benzo[d][1,3]dioxole-5-carbaldehyde with aniline, yielding a white solid (75% yield) .
  • Key Differences: Polarity: The absence of the hydroxypropyl group reduces hydrophilicity compared to the target compound.
  • Applications : Likely used as a synthetic intermediate for more complex amides.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)

  • Structure : Incorporates a benzimidazole ring and an acetamide linker instead of the hydroxypropyl-carboxamide chain.
  • Synthesis : Achieved via coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzimidazole derivative (84% yield) .
  • Solubility: The benzimidazole group may reduce aqueous solubility relative to the hydroxypropyl chain.

(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l)

  • Structure: Thiazolidinone core with a benzodioxole substituent and a dihydrodioxin side chain.
  • Synthesis : Formed via condensation of N-1-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-butane-1,4-diamine with aldehydes (melting point: 172–233°C) .
  • Key Differences: Core Heterocycle: The thioxo-thiazolidinone ring introduces sulfur-based reactivity, contrasting with the carboxamide in the target compound. Thermal Stability: Decomposes at high temperatures, whereas the target compound’s stability is uncharacterized but likely superior due to simpler bonding.

N-Isopropylbenzo[d][1,3]dioxole-5-carboxamide

  • Structure : Substitutes the hydroxypropyl group with an isopropylamine.
  • Synthetic Accessibility: Prepared via straightforward amide coupling, similar to the target compound, but with fewer stereochemical considerations.

Structural and Functional Analysis Table

Compound Name Core Structure Key Functional Groups Melting Point/Stability Bioactivity/Applications
Target Compound Carboxamide Two benzo[d][1,3]dioxole, hydroxypropyl Not reported Potential enzyme inhibition
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide Carboxamide Benzo[d][1,3]dioxole, phenyl White solid (stable) Synthetic intermediate
Compound 28 (IDO1 Inhibitor) Acetamide Benzo[d][1,3]dioxole, benzimidazole Amorphous yellow solid IDO1 inhibition (IC50 not reported)
9l (Thiazolidinone derivative) Thioxo-thiazolidinone Benzo[d][1,3]dioxole, dihydrodioxin 172–233°C (decomposes) Not specified
N-Isopropylbenzo[d][1,3]dioxole-5-carboxamide Carboxamide Benzo[d][1,3]dioxole, isopropyl Not reported Lipophilic analog for CNS targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.